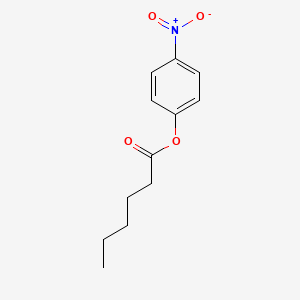

4-Nitrophenyl hexanoate

Description

Role as a Model Substrate in Esterase and Lipase (B570770) Investigations

4-Nitrophenyl hexanoate (B1226103) serves as a model substrate for investigating the activity of esterases and lipases, two major classes of hydrolytic enzymes. smolecule.com Esterases (EC 3.1.1.1) are enzymes that catalyze the hydrolysis of ester bonds in water-soluble or emulsified esters of short-chain carboxylic acids, typically those with fewer than 10 carbon atoms. nih.gov Lipases, on the other hand, are distinguished by their ability to hydrolyze water-insoluble long-chain triglycerides. The distinction between these two enzyme classes can be explored using a variety of p-nitrophenyl esters with different acyl chain lengths. For instance, p-nitrophenyl butyrate (B1204436) is often used to assay esterase activity, while p-nitrophenyl palmitate is a substrate for lipases. oup.com

The medium-chain length of the hexanoate group in 4-NPH makes it a versatile substrate that can be hydrolyzed by both esterases and some lipases, allowing for comparative studies of their activity and specificity. Researchers utilize 4-NPH and other p-nitrophenyl esters to screen for novel enzymes with desired catalytic properties, such as those with potential applications in biocatalysis and the degradation of synthetic polymers. oup.comoup.com

The general mechanism of hydrolysis involves the enzyme catalyzing a nucleophilic attack on the carbonyl carbon of the ester bond by a water molecule. smolecule.com This leads to the formation of a tetrahedral intermediate, which then breaks down to release 4-nitrophenol (B140041) and hexanoic acid. smolecule.com

Significance of 4-Nitrophenol Release in Enzymatic Assays

The primary reason for the widespread use of 4-nitrophenyl hexanoate in enzymatic assays is the release of 4-nitrophenol upon hydrolysis. ontosight.ai 4-Nitrophenol is a chromogenic compound, meaning it absorbs light in the visible spectrum, producing a distinct yellow color. igem.org This color development allows for the straightforward and continuous monitoring of enzyme activity using a spectrophotometer.

The amount of 4-nitrophenol produced is directly proportional to the enzymatic activity. ontosight.ai By measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm, researchers can quantify the rate of the enzymatic reaction. igem.org This method is fundamental to determining key enzyme kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

It is important to note that the absorbance of 4-nitrophenol is pH-dependent. nih.gov Therefore, maintaining a constant pH throughout the assay is crucial for obtaining accurate and reproducible results. ontosight.ai The Beer-Lambert law can be used to calculate the concentration of the released 4-nitrophenol, as its extinction coefficient at 405 nm is known to be 18,000 M⁻¹ cm⁻¹. igem.org

The use of 4-NPH and similar substrates has been instrumental in a wide range of research applications, including:

High-throughput screening of enzyme libraries to identify novel biocatalysts. oup.com

Characterizing the substrate specificity of newly discovered or engineered enzymes. nih.gov

Investigating the effects of inhibitors on enzyme activity. nih.gov

Studying the kinetics of enzymatic reactions in different environments, such as in the presence of organic solvents or within complex biological mixtures. researchgate.net

The simplicity and sensitivity of the 4-nitrophenol release assay have solidified the position of this compound as a cornerstone substrate in enzymology research.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | (4-nitrophenyl) hexanoate nih.gov |

| Synonyms | Hexanoic Acid 4-Nitrophenyl Ester; n-Caproic acid 4-nitrophenyl ester cymitquimica.com |

| Molecular Formula | C₁₂H₁₅NO₄ ontosight.aicymitquimica.com |

| Molecular Weight | 237.25 g/mol ontosight.ainih.gov |

| CAS Number | 956-75-2 ontosight.ai |

| Physical Form | Light yellow to brown clear liquid cymitquimica.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Table 2: Common p-Nitrophenyl Ester Substrates in Enzymology

| Compound Name | Molecular Formula | Acyl Chain Length | Primary Enzyme Class Studied |

| 4-Nitrophenyl acetate (B1210297) | C₈H₇NO₄ | Short | Esterases researchgate.net |

| 4-Nitrophenyl butyrate | C₁₀H₁₁NO₄ | Short | Esterases oup.com |

| This compound | C₁₂H₁₅NO₄ | Medium | Esterases and Lipases |

| 4-Nitrophenyl octanoate (B1194180) | C₁₄H₁₉NO₄ | Medium | Lipases researchgate.net |

| 4-Nitrophenyl decanoate (B1226879) | C₁₆H₂₃NO₄ | Long | Lipases |

| 4-Nitrophenyl palmitate | C₂₂H₃₅NO₄ | Long | Lipases oup.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRXUEYZKCCEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-75-2 | |

| Record name | 956-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrophenyl Hexanoate and Analogs

Esterification Reaction Pathways

Esterification, the fundamental reaction forming an ester from a carboxylic acid and an alcohol, is a primary route to synthesizing 4-Nitrophenyl hexanoate (B1226103).

Fischer-Speier esterification is a classic method that involves the reaction of hexanoic acid with 4-nitrophenol (B140041) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. smolecule.commdpi.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, it is typically conducted with an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.com The alcohol (4-nitrophenol) then acts as a nucleophile, attacking the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of a water molecule and deprotonation yields the final ester, 4-Nitrophenyl hexanoate. mdpi.commasterorganicchemistry.com While fundamental, this method can require harsh conditions and long reaction times.

A milder and often more efficient approach to esterification involves the use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). bachem.com DCC facilitates the esterification of hexanoic acid and 4-nitrophenol by acting as a dehydrating agent, activating the carboxylic acid group. nih.gov The reaction proceeds through the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the hydroxyl group of 4-nitrophenol. bachem.com This method avoids the need for strong acids and high temperatures. The primary byproduct, dicyclohexylurea (DCU), is sparingly soluble in most organic solvents and can be easily removed by filtration. bachem.com To enhance the reaction rate and minimize side reactions, the DCC-mediated coupling is frequently performed in the presence of acylation catalysts such as 4-(Dimethylamino)pyridine (DMAP) or additives like 1-Hydroxybenzotriazole (B26582) (HOBt). bachem.comnih.gov

Acylation Techniques for Aryl Ester Formation

Direct acylation of 4-nitrophenol is a highly effective and common method for synthesizing this compound. This technique typically involves reacting 4-nitrophenol with an activated form of hexanoic acid, most commonly hexanoyl chloride. smolecule.comias.ac.in The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or diethyl ether, in the presence of a base like triethylamine (B128534) (TEA) or pyridine. ias.ac.insmolecule.com The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the process to completion. ias.ac.in This method is often preferred for its high yields, which can range from 90-95%, and relatively mild reaction conditions, frequently starting at low temperatures (0–5°C) and then proceeding at room temperature. ias.ac.in The resulting this compound can be purified from unreacted starting materials and byproducts using techniques like column chromatography.

Transesterification Strategies

Transesterification is another viable pathway for the synthesis of this compound. This process involves the conversion of one ester into another. For instance, an alkyl hexanoate (like methyl hexanoate) can be reacted with 4-nitrophenol in the presence of an acid or base catalyst to yield this compound and the corresponding alcohol (methanol). smolecule.com Conversely, a different 4-nitrophenyl ester could be reacted with hexanoic acid. smolecule.com More recently, enzymatic approaches using lipases have gained attention for their sustainability and high selectivity under mild conditions. uminho.pt Lipases can catalyze the transesterification between a simple ester (e.g., vinyl hexanoate) and 4-nitrophenol. uminho.ptresearchgate.net These biocatalytic methods offer a greener alternative to traditional chemical synthesis. uminho.pt

Microwave-Assisted Synthesis for Enhanced Efficiency

To improve reaction efficiency, microwave-assisted organic synthesis (MAOS) has been applied to the production of esters, including this compound. smolecule.combspublications.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. bspublications.netnih.gov This technique often leads to higher yields and cleaner reactions with fewer byproducts compared to conventional heating methods. univpancasila.ac.id The synthesis can be performed using either the Fischer esterification or acylation routes, often in polar solvents that absorb microwave energy efficiently or even under solvent-free conditions. smolecule.combspublications.net The ability to precisely control temperature and pressure in modern microwave reactors allows for rapid optimization of reaction conditions, making it an attractive method for efficient synthesis. acs.org

Synthesis of p-Nitrophenyl Esters with Varied Acyl Chain Lengths for Comparative Studies

The synthesis of a homologous series of p-nitrophenyl esters with varying acyl chain lengths (from C2 to C14 and beyond) is frequently undertaken for comparative biochemical studies. researchgate.netfrontiersin.org These esters serve as chromogenic substrates to investigate the substrate specificity and kinetic properties of hydrolytic enzymes like esterases and lipases. frontiersin.orgoup.com The rate of hydrolysis, which releases the yellow-colored p-nitrophenolate ion, can be easily monitored spectrophotometrically. oup.comresearchgate.net

Research has shown that the length of the acyl chain significantly influences the rate of enzymatic hydrolysis. For example, some enzymes show a clear preference for short-chain esters, while others are more active on medium or long-chain substrates. frontiersin.orgacs.org This data is crucial for characterizing newly discovered enzymes and for developing specific assays.

Table 1: Comparative Enzyme Activity on p-Nitrophenyl Esters of Various Acyl Chain Lengths

Table 2: Chemical Compounds Mentioned

Mechanistic Investigations of 4 Nitrophenyl Hexanoate Hydrolysis

Enzyme-Catalyzed Hydrolysis Mechanisms

Esterases and lipases catalyze the hydrolysis of 4-nitrophenyl hexanoate (B1226103) through a multi-step mechanism involving an acyl-enzyme intermediate. This process significantly accelerates the rate of ester cleavage compared to the uncatalyzed reaction.

The catalytic cycle begins when the 4-nitrophenyl hexanoate substrate binds to the active site of the enzyme. The reaction is initiated by a nucleophilic attack on the electron-deficient carbonyl carbon of the ester bond. This attack is typically carried out by a reactive residue in the enzyme's active site, such as a serine or cysteine. The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. This intermediate is characterized by a single bond between the carbonyl oxygen and the carbon, which now has four single bonds. The negative charge on the oxygen is stabilized by an "oxyanion hole," a feature of the enzyme's active site composed of amino acid residues that donate hydrogen bonds.

The specific amino acid residues in the enzyme's active site are critical for catalysis. In the thiolase enzyme OleA from Xanthomonas campestris, Cysteine 143 (Cys143) plays the central role of the nucleophile. nih.govnih.govresearchgate.net The acyl group from a p-nitrophenyl ester is transferred to Cys143, forming a covalent acyl-enzyme intermediate. nih.govresearchgate.net The essential function of this cysteine residue has been confirmed through inhibition and mutation studies. Irreversible inhibitors such as iodoacetamide (B48618) and cerulenin, which covalently modify the Cys143 residue, virtually eliminate the enzyme's ability to hydrolyze this compound. nih.govresearchgate.net Similarly, single-site mutations replacing the cysteine with either serine (C143S) or alanine (B10760859) (C143A) result in a severe impairment of hydrolytic activity, with rates falling to less than 1% of the wild-type enzyme. nih.govresearchgate.net

| Enzyme Form/Condition | Specific Activity (nmol/min per mg) | kcat (min⁻¹) | Relative Activity (%) |

| Wild-type OleA | 270 ± 0.05 | 10 | 100% |

| Wild-type + Iodoacetamide | 0.16 ± 0.08 | 0.006 | ~0.06% |

| Wild-type + Cerulenin | 0.26 ± 0.09 | 0.010 | ~0.10% |

| C143S Mutant | Not specified | Not specified | <1% |

| C143A Mutant | Not specified | Not specified | <1% |

Data adapted from studies on the thiolase enzyme OleA, demonstrating the critical role of the Cys143 residue in the hydrolysis of p-nitrophenyl esters. nih.gov

Non-Enzymatic and Catalyzed Hydrolysis in Model Systems

In the absence of enzymes, the hydrolysis of this compound is slow but can be significantly accelerated by catalysts such as hydroxide (B78521) ions or macromolecules that mimic enzymatic activity.

In basic aqueous solutions, this compound undergoes hydrolysis catalyzed by hydroxide ions (OH⁻). This reaction, a form of saponification, involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. viu.ca Similar to the enzymatic mechanism, this attack forms a tetrahedral intermediate. cdnsciencepub.com The subsequent collapse of this intermediate expels the 4-nitrophenolate (B89219) anion, a relatively good leaving group, to form hexanoic acid. For this type of ester hydrolysis, the formation of the tetrahedral intermediate is generally the rate-limiting step. cdnsciencepub.com

Human serum albumin (HSA), the most abundant protein in blood plasma, exhibits esterase-like activity toward 4-nitrophenyl esters, including this compound. researchgate.nettorvergata.it This activity is termed "pseudo-enzymatic" because it does not represent a true catalytic turnover. nih.govmdpi.com The process involves the acylation of a specific amino acid residue in a binding pocket, primarily Tyrosine 411 (Tyr411), located at the FA3-FA4 site. researchgate.netnih.gov The hexanoyl group of the substrate is covalently transferred to this tyrosine residue. However, the subsequent deacylation step—the hydrolysis of the acyl-HSA adduct to regenerate the protein—is extremely slow (k+3 < k+2). researchgate.net This makes deacylation the rate-limiting step and means the reaction is more accurately described as an irreversible chemical modification rather than a sustained catalytic cycle. researchgate.nettorvergata.itnih.gov

Catalysis by Synthetic Compounds (e.g., Hydroxybenzotriazoles, Cyclodextrins)

The hydrolysis of this compound can be significantly accelerated by various synthetic catalysts. Among these, hydroxybenzotriazoles and cyclodextrins have been subjects of mechanistic investigation due to their efficiency in promoting the cleavage of ester bonds under mild conditions.

Catalysis by Hydroxybenzotriazoles

1-Hydroxybenzotriazole (B26582) (HOBt) and its derivatives have demonstrated potent catalytic activity in the hydrolysis of activated esters like this compound, particularly when solubilized in cationic micellar solutions. The catalytic mechanism hinges on the nucleophilic character of these compounds.

Mechanism of Action:

The primary reactive species in the hydrolysis of this compound is the deprotonated, anionic form of the hydroxybenzotriazole (B1436442) derivative. The reaction proceeds through a nucleophilic attack of the anionic oxygen of the catalyst on the carbonyl carbon of the ester. This forms a transient acylated or phosphorylated intermediate, which then rapidly undergoes hydrolysis to release the final products and regenerate the hydroxybenzotriazole catalyst. This turnover confirms that hydroxybenzotriazoles function as true catalysts in this reaction.

Factors Influencing Catalytic Efficiency:

The efficiency of hydroxybenzotriazole derivatives as catalysts is influenced by their electronic properties, specifically their pKa values.

Electronic Effects of Substituents: The introduction of electron-withdrawing substituents on the 1-hydroxybenzotriazole structure tends to lower its pKa. A lower pKa value means a greater proportion of the catalyst exists in its more nucleophilic deprotonated, anionic form at a given pH. This generally enhances the catalytic capacity for ester cleavage. However, this effect can be partially offset as electron-withdrawing groups can also decrease the charge density on the catalytically active oxygen atom.

Role of Micelles: The presence of cationic micelles, such as cetyltrimethylammonium bromide (CTABr), can significantly enhance the rate of hydrolysis. The micellar environment can facilitate the reaction by concentrating both the substrate and the catalyst, and by stabilizing the transition state.

Research Findings on Hydroxybenzotriazole Derivatives:

| Substituent on Hydroxybenzotriazole Ring | Effect on pKa | Effect on Nucleophilicity of Anionic Form | General Catalytic Efficiency |

|---|---|---|---|

| Electron-Withdrawing Group | Decreases | Slightly Decreases | Generally Increased |

| Electron-Donating Group | Increases | Slightly Increases | Generally Decreased or Modestly Affected |

| No Substituent (Parent HOBt) | Reference Value | Reference Value | Effective, but can be improved with substitution |

Catalysis by Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can act as catalysts for the hydrolysis of esters, including this compound. Their catalytic activity stems from their unique structure, which features a hydrophobic inner cavity and a hydrophilic exterior.

Mechanism of Action:

The catalytic cycle begins with the formation of a non-covalent inclusion complex between the cyclodextrin (B1172386) (host) and the this compound (guest) molecule. The hydrophobic acyl chain of the ester is typically encapsulated within the cyclodextrin cavity, while the p-nitrophenyl group may be positioned near the rim. This complexation can facilitate hydrolysis through several mechanisms:

Proximity and Orientation: By binding the substrate, the cyclodextrin brings the ester bond into close proximity with its hydroxyl groups, which can act as nucleophiles.

Microenvironment Effects: The hydrophobic environment of the cyclodextrin cavity can alter the reactivity of the included substrate.

Transition State Stabilization: The cyclodextrin can preferentially bind to and stabilize the transition state of the hydrolysis reaction.

The reaction can proceed via nucleophilic attack by one of the hydroxyl groups of the cyclodextrin on the ester's carbonyl carbon, forming an acylated cyclodextrin intermediate. This intermediate is subsequently hydrolyzed, regenerating the free cyclodextrin.

Factors Influencing Catalytic Efficiency:

The catalytic effect of cyclodextrins on the hydrolysis of this compound is highly dependent on the structural relationship between the host and the guest molecules.

Size of the Cyclodextrin Cavity: The relative sizes of the cyclodextrin cavity and the substrate molecule are crucial. A snug fit is often required for effective catalysis. For instance, β-cyclodextrin is frequently used for substrates with acyl chains of intermediate length.

Substrate Geometry: The geometry of the inclusion complex determines the proximity of the ester linkage to the catalytic hydroxyl groups of the cyclodextrin.

Modified Cyclodextrins: Chemical modification of cyclodextrins, such as the introduction of additional catalytic groups, can significantly enhance their hydrolytic activity.

Research Findings on Cyclodextrin Catalysis:

The interaction between cyclodextrins and p-nitrophenyl alkanoates can result in either catalysis or retardation of the hydrolysis reaction. The outcome depends on the specific cyclodextrin, the length of the ester's acyl chain, and the reaction conditions. In some cases, the formation of the inclusion complex may shield the ester from attack by external nucleophiles, leading to a decrease in the reaction rate. Conversely, if the geometry of the complex is favorable for intramolecular attack by a cyclodextrin hydroxyl group, a significant rate enhancement can be observed. For example, studies on the cleavage of p-nitrophenyl acetate (B1210297) and p-nitrophenyl hexanoate in the presence of hydroxypropyl-β-cyclodextrin have explored these complex kinetic behaviors.

| Factor | Influence on Catalysis of this compound Hydrolysis |

|---|---|

| Formation of Inclusion Complex | Essential for catalysis; brings substrate and catalyst together. |

| Host-Guest Geometry | Determines the proximity of the ester bond to the cyclodextrin's hydroxyl groups, influencing the reaction rate. |

| Cavity Size (α-, β-, γ-cyclodextrin) | Optimal cavity size that allows for inclusion of the hexanoyl chain is necessary for effective catalysis. |

| Concentration of Cyclodextrin | Reaction rate typically increases with cyclodextrin concentration up to a saturation point. |

Enzymatic Biocatalysis and Substrate Specificity Studies

Enzyme Activity Profiling and Screening

The use of 4-NPH is a cornerstone of high-throughput screening and initial characterization of enzyme libraries, enabling researchers to rapidly identify promising biocatalysts from a vast number of candidates.

4-Nitrophenyl hexanoate (B1226103) is a standard substrate for screening environmental or metagenomic samples to discover novel lipases and esterases. Its hydrolysis indicates the presence of esterolytic activity, a critical first step in identifying microorganisms or genes encoding for enzymes with potential industrial applications. Esterases (EC 3.1.1.x) and lipases (EC 3.1.1.3) are both hydrolases that cleave ester bonds, but they typically differ in their substrate preferences. Lipases generally act on water-insoluble, long-chain triglycerides, while esterases prefer water-soluble esters with shorter acyl chains (often less than six carbons). The medium-length (C6) acyl chain of 4-NPH allows it to be hydrolyzed by both classes of enzymes, making it an excellent broad-spectrum screening tool. For instance, it has been used to examine the esterase activity of lactic acid bacteria and to study the thiolase enzyme OleA found in numerous bacteria. nih.gov

In a study, the house mouse (Mus musculus) serum esterase 1F was purified and characterized, with its Michaelis constant (Km) and catalytic constant (kcat) determined using 4-nitrophenyl hexanoate as the substrate. nih.gov This demonstrates the compound's utility in characterizing specific enzymes within complex biological systems.

The search for enzymes capable of breaking down synthetic polymers like polyesters is an area of intense research. 4-NPH serves as a valuable initial screening substrate to identify potential polyester-degrading enzymes. A recent study demonstrated the use of cell-free expression (CFE) coupled with nitrophenyl probes, including this compound, to effectively screen for putative polyester (B1180765) polyurethane degrading enzymes from biofilms. oup.com In this high-throughput screening of 13 putative hydrolases, 10 enzymes showed statistically significant activity against 4-NPH, identifying them as candidates for further investigation into polyester degradation. oup.com While 4-NPH is a convenient proxy, it is important to note that it does not fully replicate the complexity of a polymer substrate, but it efficiently narrows down the field of potential biocatalysts. oup.com

Once a potential enzyme is identified, 4-NPH is used for more detailed characterization. For microbial enzymes, it has been used to profile the activity of esterases from various sources. For example, an esterase (EstD04) from the gut microbiota of mealworms (Pseudomonas sp. D01) was shown to hydrolyze p-nitrophenyl derivatives with different acyl chain lengths, including the C6 chain of 4-NPH. nih.gov Similarly, the thiolase enzyme OleA, found in many bacteria, has been extensively studied using 4-NPH to identify numerous orthologs based on their hydrolytic activity. nih.gov

In the fungal kingdom, 4-NPH has also been instrumental. A study on a novel esterase from Aspergillus versicolor used a range of p-nitrophenyl esters to determine substrate specificity. ijcce.ac.ir Another key finding was the characterization of the first esterase from Rhizomucor miehei (RmEstA), which exhibited its highest activity (1,480 U mg⁻¹) specifically toward this compound among various p-nitrophenol esters tested. researchgate.net

The table below summarizes the application of this compound in characterizing various microbial and fungal enzymes.

| Enzyme/Organism Source | Enzyme Type | Application of this compound | Reference |

| Pseudomonas sp. D01 (Mealworm gut) | Esterase (EstD04) | Substrate specificity profiling | nih.gov |

| Xanthomonas campestris and others | Thiolase (OleA) | Identification and activity screening | nih.gov |

| Aspergillus versicolor | Esterase | Determination of substrate specificity | ijcce.ac.ir |

| Rhizomucor miehei | Esterase (RmEstA) | Identification of optimal substrate | researchgate.net |

Kinetic Analysis of Enzyme-Substrate Interactions

Beyond simple activity detection, 4-NPH is a key substrate for determining the kinetic parameters that define an enzyme's efficiency and affinity. This quantitative analysis is fundamental to understanding the enzyme's mechanism and suitability for specific applications.

The Michaelis-Menten model is a cornerstone of enzyme kinetics. teachmephysiology.com The parameters derived from this model provide critical insights into an enzyme's performance.

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

KM (Michaelis constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower KM indicates a higher affinity. teachmephysiology.comucl.ac.uk

kcat (turnover number) : The number of substrate molecules converted to product per enzyme molecule per unit of time. It represents the catalytic efficiency of a single enzyme molecule. libretexts.org

4-NPH is frequently used to determine these parameters for various hydrolases. For example, the kinetic parameters for the purified serum esterase 1F from the house mouse were determined using this compound. nih.gov In another study, the esterase EstD04 from a Pseudomonas species was characterized using p-nitrophenyl butyrate (B1204436) (C4) as the optimal substrate, yielding a catalytic efficiency (kcat/Km) of 6.17 × 10³ mM⁻¹ s⁻¹. nih.gov Although not the C6 ester, this study highlights the common methodology of using a panel of p-nitrophenyl esters, including 4-NPH, to find the preferred substrate for detailed kinetic analysis.

By comparing the hydrolysis rates of a series of p-nitrophenyl esters with varying acyl chain lengths (e.g., from C2 acetate (B1210297) to C16 palmitate), researchers can construct a detailed profile of an enzyme's substrate specificity. 4-NPH, with its C6 chain, is a key component of these substrate panels.

Studies have shown that enzyme activity is highly dependent on the acyl chain length of the substrate. For instance, an esterase named EstOF4 demonstrated increasing catalytic efficiency (kcat/Km) as the acyl chain length increased from p-nitrophenyl acetate (C2) to p-nitrophenyl caproate (C6), with the C6 substrate being the most efficiently hydrolyzed in that range. Conversely, some lipases, like that from Candida rugosa, show a higher affinity (lower KM) for shorter chains such as C4 compared to longer chains.

A study investigating lipase (B570770) variants from Thermomyces lanuginosus examined activity against a range of p-nitrophenyl esters. It was found that the wild-type lipase had higher activity on the eight-carbon p-nitrophenyl octanoate (B1194180) compared to other substrates. dergipark.org.tr Another study on lipoprotein lipase also found the highest specificity for substrates with intermediate-length fatty acyl chains. nih.gov These types of analyses, which frequently include 4-NPH, are crucial for distinguishing between true esterases (preferring

The table below presents findings on the substrate specificity of a lipase from Staphylococcus sp. strain M37, illustrating how activity varies with the acyl chain length of different p-nitrophenyl esters.

| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | Specific Activity (U/mg) | Relative Activity (%) |

| p-Nitrophenyl hexanoate (pNPH) | C6 | 281.98 | 45.74 |

| p-Nitrophenyl caprylate (pNPC) | C8 | 280.28 | 45.46 |

| p-Nitrophenyl decanoate (B1226879) (pNPD) | C10 | 336.23 | 54.54 |

| p-Nitrophenyl laurate (pNPL) | C12 | 312.72 | 50.72 |

| p-Nitrophenyl myristate (pNPM) | C14 | 310.45 | 50.35 |

| Data adapted from a study on a novel lipase from Staphylococcus sp. strain M37. tandfonline.com |

Enzyme Specificity and Structural Correlates

This compound is part of a broader series of p-nitrophenyl (pNP) esters with varying acyl chain lengths, which are invaluable tools for probing enzyme specificity. Studies comparing the hydrolysis rates of these esters reveal distinct preferences among different enzymes, particularly between lipases and esterases.

For instance, the esterase EstOF4 demonstrates a clear preference for medium-chain p-nitrophenyl esters, with catalytic efficiency (kcat/Km) peaking at this compound (C6). The efficiency decreases for both shorter and longer acyl chains. Conversely, a lipase from Thermomyces lanuginosus shows the highest activity with the eight-carbon p-nitrophenyl octanoate, with activity dropping off for substrates with longer or shorter chains. dergipark.org.tr Such comparative studies are fundamental for classifying newly discovered enzymes and understanding their physiological roles. The activity of lipase enzymes has been shown to be significantly affected by the hydrophobicity of the substrate. dergipark.org.tr

Below are interactive tables summarizing the kinetic parameters for two different enzymes with a range of p-nitrophenyl alkanoate esters.

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Esters by Esterase EstOF4 Data adapted from a study on esterase EstOF4.

| Substrate | Vmax (U/mg) | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹ mM⁻¹) |

|---|---|---|---|---|

| p-Nitrophenyl acetate (C2) | 3.7 | 100 | 129 | 1.3 |

| p-Nitrophenyl butyrate (C4) | 12.3 | 80 | 258 | 3.2 |

| p-Nitrophenyl caproate (C6) | 15.6 | 60 | 329 | 5.5 |

Table 2: Kinetic Parameters for Wild Type Lipase from Thermomyces lanuginosus with p-Nitrophenyl Esters Data derived from studies on lipase variants. dergipark.org.tr

| Substrate | Vmax (U/mg protein) | Km (mM) | Vmax/Km |

|---|---|---|---|

| p-Nitrophenyl acetate (C2) | 0.42 | 0.73 | 0.57 |

| p-Nitrophenyl butyrate (C4) | 0.95 | 1.14 | 0.83 |

| p-Nitrophenyl octanoate (C8) | 1.1 | 1.55 | 0.71 |

| p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.78 | 2.1 | 0.37 |

The structure of an enzyme's active site is the primary determinant of its substrate specificity. The OleA enzyme, a thiolase, provides a compelling example. It is distinct in its ability to bind two long acyl chains in structurally-opposed hydrophobic channels, designated A and B, to perform a Claisen condensation. researchgate.netnih.gov Initial studies with inhibitors revealed that the first acyl substrate, delivered for instance by this compound, occupies Channel A. nih.gov The reaction is initiated by the transfer of the acyl group to the active site cysteine residue, C143. researchgate.netnih.govnih.gov The size, shape, and hydrophobicity of these channels dictate which substrates can bind effectively. For example, mutating a residue within Channel A, Thr292, to a more hydrophobic methionine residue alters the enzyme's chain length preference. nih.gov This demonstrates that specific amino acid residues lining the binding pockets play a critical role in substrate recognition and the subsequent catalytic process.

Understanding the relationship between enzyme structure and function allows for the rational engineering of enzymes with altered or enhanced properties. duke.edu Protein modification and mutagenesis are powerful tools to change an enzyme's specificity. duke.eduresearchgate.net this compound and its analogs serve as crucial screening substrates in these protein engineering endeavors.

A clear example is seen with the OleA enzyme. Mutating the active site cysteine at position 143 to either a serine (C143S) or an alanine (B10760859) (C143A) virtually eliminates the enzyme's hydrolytic activity towards p-nitrophenyl hexanoate, confirming the critical role of this residue. nih.govresearchgate.net Furthermore, targeted mutations in the substrate-binding channels can fine-tune specificity. The T292M mutant of OleA, for example, showed a clear shift in chain length preference, exhibiting comparatively higher activity with p-nitrophenyl decanoate, a substrate that is poorly hydrolyzed by the wild-type enzyme. nih.gov These directed evolution experiments, guided by structural insights and enabled by high-throughput screening with p-nitrophenyl esters, are essential for developing biocatalysts tailored for specific industrial applications.

Table 3: Activity of Wild-Type and Mutant X. campestris OleA with p-Nitrophenyl Hexanoate Data from a study probing the OleA reaction mechanism. nih.govresearchgate.net

| Enzyme Form | Additive/Mutation | Specific Activity (nmol/min per mg) | kcat (min⁻¹) |

|---|---|---|---|

| Wild-type | Standard Assay | 270 ± 0.05 | 10 |

| Wild-type | Iodoacetamide (B48618) (Inhibitor) | 0.16 ± 0.08 | 0.006 |

| Wild-type | Cerulenin (Inhibitor) | 0.26 ± 0.09 | 0.010 |

| Mutant | C143A | 0.75 ± 0.08 | 0.029 |

Advanced Analytical and High Throughput Screening Methodologies

Spectrophotometric Assays for 4-Nitrophenol (B140041) Detection

The hydrolysis of 4-nitrophenyl hexanoate (B1226103) by enzymes like esterases and lipases yields hexanoic acid and 4-nitrophenol. ontosight.ai The released 4-nitrophenol, particularly its phenolate (B1203915) form under basic conditions, imparts a distinct yellow color to the solution, which can be quantitatively measured using a spectrophotometer. oup.comemerginginvestigators.org This colorimetric property is the foundation of many enzyme assays. The absorbance is typically measured at a wavelength between 405 nm and 410 nm. oup.comnih.gov

Quantitative Measurement of Enzyme Activity

Spectrophotometric assays using 4-nitrophenyl hexanoate are widely employed for the quantitative measurement of enzyme activity. By monitoring the increase in absorbance at the specific wavelength over time, researchers can determine the rate of the enzymatic reaction. This initial rate of reaction is directly proportional to the enzyme's activity under the given conditions.

This method is crucial for various applications, including:

Enzyme Kinetics: Studying the fundamental parameters of an enzyme, such as its Michaelis-Menten constant (Km) and maximum velocity (Vmax). dergipark.org.tr

Enzyme Characterization: Determining the substrate specificity of an enzyme by comparing its activity with various p-nitrophenyl esters of different acyl chain lengths. dergipark.org.tr For instance, studies have shown that some lipases exhibit higher activity towards p-nitrophenyl esters with shorter or medium-length fatty acid chains like hexanoate. oup.comdergipark.org.tr

Screening for Novel Enzymes: Identifying new enzymes with desired catalytic activities from various sources, such as microbial cultures or environmental samples. asm.org

A study investigating lipase (B570770) variants from Thermomyces lanuginosus utilized p-nitrophenyl esters, including this compound, to assess their activity. The results demonstrated that the wild-type lipase had a higher activity on the eight-carbon chain p-nitrophenyl octanoate (B1194180) compared to other substrates. dergipark.org.tr

Table 1: Kinetic Parameters of Wild-Type Lipase with Various p-Nitrophenyl Esters dergipark.org.tr

| Substrate | Vmax (U/mg protein) |

|---|---|

| p-Nitrophenyl acetate (B1210297) | 0.42 |

| p-Nitrophenyl butyrate (B1204436) | 0.95 |

| p-Nitrophenyl octanoate | 1.1 |

| p-Nitrophenyl dodecanoate (B1226587) | 0.78 |

This table is based on data from a study on lipase variants and illustrates how 4-nitrophenyl esters are used to determine enzyme kinetics. The values are specific to the experimental conditions of that study.

Optimization of Reaction Conditions (pH, Temperature, Solvent Systems)

The activity of enzymes is highly dependent on the reaction conditions. Therefore, optimizing these parameters is crucial for achieving maximum efficiency and for understanding the enzyme's properties. This compound serves as an excellent substrate for these optimization studies.

pH: The pH of the reaction medium can significantly influence the ionization state of both the enzyme and the substrate, thereby affecting the enzyme's catalytic activity. For example, the hydrolysis of 4-nitrophenyl esters by human serum albumin has been studied across a pH range of 5.8 to 9.5. The release of the 4-nitrophenolate (B89219) ion is pH-dependent, with the yellow color being more intense at basic pH. emerginginvestigators.org

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme starts to denature and lose activity. Studies have been conducted to determine the relative activities of lipases towards this compound at various temperatures, ranging from 15 to 65 °C. researchgate.net

Solvent Systems: The choice of solvent is critical, especially in non-aqueous enzymology. The solubility of this compound and the stability and activity of the enzyme can vary significantly in different organic solvents. For instance, a stock solution of this compound is often prepared in dimethylformamide (DMF) or isopropanol (B130326) for use in assays. oup.comnih.gov The aggregation of p-nitrophenyl alkanoates in aqueous solutions at very low concentrations can limit their use as substrates, making the choice of solvent system even more critical. researchgate.net

High-Throughput Screening Platforms

The need to screen large libraries of enzymes for desired properties has led to the development of high-throughput screening (HTS) platforms. This compound is an ideal substrate for HTS due to the simple and robust colorimetric assay associated with its hydrolysis.

Microtiter Well-Plate Formats

Microtiter well-plates, typically with 96 or 384 wells, are the cornerstone of HTS. nih.gov These plates allow for the simultaneous execution of a large number of reactions in a small volume, making the screening process efficient in terms of time, reagents, and labor. The use of this compound in microtiter plate assays enables the rapid screening of enzyme libraries by measuring the absorbance of the produced 4-nitrophenol in each well using a microplate reader. oup.com This format is widely used for screening enzyme variants generated through directed evolution or for identifying novel enzymes from metagenomic libraries. researchgate.netmdpi.com

Cell-Free Expression Systems for Enzyme Prototyping

Cell-free expression (CFE) systems have emerged as a powerful tool for the rapid prototyping and screening of enzymes. nih.govpromega.com These systems utilize cellular machinery (extracts from cells like E. coli) to synthesize proteins from a DNA template in vitro, bypassing the need for cell cultivation. oup.compromega.com

CFE offers several advantages for enzyme screening:

Speed: Proteins can be produced and screened within hours. promega.com

Flexibility: It allows for the expression of proteins that might be toxic to living cells. promega.com

Automation: CFE reactions can be easily automated in microtiter plate formats, further enhancing throughput. oup.com

In a recent study, CFE was used to screen putative polyester (B1180765) polyurethane degrading enzymes. oup.com The expressed enzymes were directly tested for esterase activity using this compound, demonstrating the seamless integration of protein expression and activity screening. oup.comnih.gov This approach facilitates the rapid identification of promising enzyme candidates from large sequence libraries. nih.gov

Whole-Cell Screening Approaches

In whole-cell screening, the enzymatic reaction occurs within living cells, typically bacteria or yeast, that have been engineered to express the enzyme of interest. nih.gov this compound can diffuse into certain host cells, such as E. coli, where it is hydrolyzed by the expressed enzyme. nih.govnih.gov The resulting 4-nitrophenol can then be detected, providing a measure of the enzyme's activity within the cellular environment.

This in vivo assay format is advantageous because it screens for enzymes that are not only active but also functionally expressed and stable within a cellular context. researchgate.net A notable application is the screening of OleA thiolase enzymes, where a whole-cell assay using p-nitrophenyl esters was developed to rapidly screen a library of these enzymes without the need for protein purification. researchgate.netnih.gov This method has been instrumental in identifying numerous new and active OleA enzymes. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitrophenol |

| Hexanoic acid |

| p-Nitrophenyl acetate |

| p-Nitrophenyl butyrate |

| p-Nitrophenyl octanoate |

| p-Nitrophenyl dodecanoate |

| p-Nitrophenyl palmitate |

| p-Nitrophenyl valerate |

| Dimethylformamide (DMF) |

| Isopropanol |

| Human Serum Albumin |

| OleA |

| Cutinase |

| Lipase |

| Esterase |

| Thiolase |

| Cerulenin |

| Iodoacetamide (B48618) |

| Benzyl alcohol |

| Benzylamine |

| 4-Nitrophenyl chloroformate |

| Triethylamine (B128534) |

| 4-Dimethylaminopyridine |

| Dicyclohexylcarbodiimide (DCC) |

| Polymyxin B sulfate |

| Impranil |

| N-acetyl-glucosamine |

| Methyl hexanoate |

| Methyl octanoate |

| Methyl palmitate |

| Triton X-100 |

| Acetonitrile |

| Sodium phosphate |

| Tris |

| EDTA |

| MOPS |

Development of Probe-Based Detection Systems

The development of sensitive and efficient detection systems is paramount in advancing biochemical and environmental research. Probe-based systems, which utilize molecules that produce a measurable signal in response to a specific interaction, have become indispensable tools. This compound has emerged as a key compound in this field, particularly in the creation of colorimetric probes for enzymatic activity, facilitating high-throughput screening methodologies.

Colorimetric Probes for Esterase and Lipase Activity

This compound (4-NPH) serves as an effective colorimetric probe for the activity of esterases and lipases. researchgate.net The fundamental principle of this detection method lies in the enzymatic hydrolysis of the ester bond in 4-NPH. This reaction releases hexanoic acid and 4-nitrophenol. The product, 4-nitrophenol, imparts a distinct yellow color to the solution, which can be quantitatively measured by spectrophotometry, typically at a wavelength of 405 nm. oup.comnih.govsemanticscholar.org This property allows for a straightforward and continuous monitoring of enzyme kinetics.

The utility of 4-NPH as a substrate is rooted in its structure, featuring a medium-length C6 acyl chain. Studies comparing various p-nitrophenyl esters with different aliphatic chain lengths have shown that enzyme activity is often dependent on the chain length of the substrate. For instance, some lipases and esterases exhibit higher activity towards substrates with shorter or medium-length chains like 4-NPH compared to those with longer chains. oup.comsemanticscholar.orgdergipark.org.tr This selectivity makes 4-NPH a valuable tool for characterizing the substrate specificity of different enzymes. dergipark.org.tr

Research has demonstrated that 4-NPH and similar p-nitrophenyl esters are highly sensitive substrates for detecting esterase activity, even in complex mixtures like crude cell-free extracts. oup.comsemanticscholar.org This sensitivity is crucial for high-throughput screening applications where rapid and reliable detection of enzymatic activity is required.

Table 1: Research Findings on Enzyme Activity using p-Nitrophenyl Ester Probes

| Enzyme/Organism | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thermomyces lanuginosus lipase | p-Nitrophenyl esters (acetate, butyrate, hexanoate, octanoate, laurate, palmitate) | Activity is significantly affected by substrate hydrophobicity; higher activity observed with short-chain substrates. | dergipark.org.tr |

| Putative hydrolase enzymes from biofilms | 4-Nitrophenyl valerate, this compound | Shorter substrates like 4-NPH showed higher sensitivity in detecting esterase activity in cell-free expression systems. | oup.comnih.govsemanticscholar.org |

| Halocynthiibacter arcticus lipase (HaHSL) | p-Nitrophenyl esters (acetate, butyrate, hexanoate, octanoate, decanoate) | Strong preference for short-chain substrates (C2, C4); almost no activity observed for chains longer than C8. | mdpi.com |

| Serratia liquefaciens esterase (EstA) | o- and p-nitrophenyl esters | High activity with butyrate esters; virtually no activity with chain lengths longer than six carbons. | nih.gov |

Application in Environmental Bioremediation Screening (e.g., Plastic Degradation)

The application of this compound extends to critical environmental challenges, such as the bioremediation of plastics. High-throughput screening methods utilizing 4-NPH as a probe are instrumental in identifying novel microorganisms and enzymes capable of degrading bioplastics and synthetic polymers. nih.govnih.gov The ester linkages present in many biodegradable plastics are susceptible to enzymatic hydrolysis by esterases and lipases. Therefore, 4-NPH serves as an effective proxy substrate to rapidly screen for potential plastic-degrading activity. oup.comnih.gov

In a typical screening process, environmental samples or collections of microbial isolates are cultured in microtiter plates. The addition of 4-NPH to the cultures allows for the colorimetric detection of extracellular esterase activity, indicating the presence of potential plastic-degrading strains. nih.gov This liquid-based colorimetric method is significantly faster and less laborious than traditional solid-based plate assays that require the preparation of plastic emulsions. nih.gov It also provides more quantitative data on enzymatic activity.

For example, a study focused on screening for bioplastic-degrading strains found that p-nitrophenyl hexanoate was the most suitable substrate among various p-nitrophenyl esters for their liquid-based high-throughput screening system. nih.gov This approach led to the successful isolation of a novel Bacillus sp. strain with significant bioplastic degradation capabilities. nih.gov Similarly, cell-free expression systems coupled with nitrophenyl probes like 4-NPH have been used to rapidly screen putative polyester-degrading enzymes sourced from metagenomic analysis of biofilms. nih.govsemanticscholar.org

Table 2: Screening for Plastic-Degrading Enzymes Using this compound

| Study Focus | Screening Method | Key Findings | Reference(s) |

|---|---|---|---|

| Screening of bioplastic-degrading strains | Liquid-based colorimetric assay in 96-well plates using various p-nitrophenyl esters. | p-Nitrophenyl hexanoate (C6) was identified as the optimal substrate for the initial high-throughput screening. A novel Bacillus sp. SH09 with bioplastic degradation ability was discovered. | nih.gov |

| Screening of putative polyester polyurethane degrading enzymes | Cell-free expression of enzymes from metagenomic analysis, followed by esterase activity assay with nitrophenyl probes. | This compound was a sensitive probe for detecting esterase activity, enabling the rapid identification of 10 active enzymes from a panel of 13 candidates. | oup.comnih.govsemanticscholar.org |

| Dual application of p-nitrophenol alkanoate-based assay | Esterase assays on soil samples to select microbe-rich sources, followed by screening of isolated strains. | This dual approach efficiently identified plastic-degrading strains, with one Bacillus sp. showing 99% degradation of polybutylene succinate (B1194679) (PBS). | nih.govjmb.or.kr |

Applications and Future Directions in Enzyme Biotechnology

Development of Biosensors and Enzyme Assays for Diverse Applications

4-Nitrophenyl hexanoate (B1226103) is a cornerstone in the development of sensitive and efficient enzyme assays and biosensors. pubcompare.ai Its primary application lies in its role as a model substrate for the spectrophotometric measurement of esterase and lipase (B570770) activity. ontosight.ai The enzymatic hydrolysis of the ester bond in 4-nitrophenyl hexanoate releases 4-nitrophenol (B140041), a yellow-colored product that can be easily quantified by measuring its absorbance at or around 405-410 nm. oup.com This property facilitates the study of enzyme kinetics and the development of high-throughput screening assays. ontosight.aidergipark.org.tr

The simplicity and reliability of assays using this compound have made it a standard for screening new enzymes. For instance, it has been instrumental in identifying novel esterases from metagenomic libraries. frontiersin.org Researchers have successfully used this compound to screen for putative polyester-degrading enzymes directly from crude cell-free extracts, demonstrating its effectiveness in initial functional screening. oup.comrsc.org This approach accelerates the discovery of enzymes with potential industrial applications.

Furthermore, the substrate's utility extends to the characterization of known enzymes. Studies have employed this compound to investigate the substrate specificity of various lipases and esterases, providing insights into their catalytic mechanisms. plos.org The effect of the acyl chain length on enzyme activity is a common area of investigation, and this compound, with its six-carbon chain, serves as a key reference point in these studies. dergipark.org.tr

| Enzyme Source | Application of this compound | Research Finding | Reference |

| Mus musculus (House Mouse) | Determination of Michaelis constant (Km) and catalytic constant (kcat) of Esterase 1F. | The kinetic parameters of the enzyme for this compound were successfully determined. | nih.gov |

| Rhizomucor miehei | Substrate specificity analysis of a novel fungal esterase (RmEstA). | RmEstA exhibited its highest activity (1,480 U mg−1) towards p-nitrophenyl hexanoate among various p-nitrophenol esters. | plos.org |

| Deep-sea sediment metagenomic library | Identification and characterization of a novel salt-tolerant esterase (H8). | H8 showed the highest activity toward p-nitrophenyl hexanoate among short-chain monoesters (C4–C10). | frontiersin.org |

| Pseudomonas sp. S9 | Substrate specificity determination of a cold-active GDSL-esterase. | The enzyme displayed significant activity towards p-nitrophenyl hexanoate, although the highest was with p-nitrophenyl butyrate (B1204436). | frontierspartnerships.org |

Biocatalyst Discovery and Optimization for Industrial Processes

The discovery and optimization of robust biocatalysts are critical for the development of sustainable industrial processes. harvard.edu this compound plays a significant role in this field by facilitating the rapid screening and characterization of new lipolytic enzymes. rsc.org The need for enzymes that can function under demanding industrial conditions, such as extreme temperatures and pH levels, drives the exploration of diverse biological sources. researchgate.net

Metagenomic approaches, which involve the analysis of genetic material recovered directly from environmental samples, have become a powerful tool for discovering novel enzymes. harvard.edu In this context, this compound serves as an effective screening substrate. For example, a novel esterase, EstCL1, was identified from a metagenomic library and its secretion efficiency was optimized using a high-throughput screening assay based on the hydrolysis of p-nitrophenyl-caproate (another name for this compound). uni-duesseldorf.de

Furthermore, the characterization of newly discovered enzymes often involves determining their substrate specificity to assess their potential for specific industrial applications. A study on a novel promiscuous cold-adapted SGNH-type lipase (HaSGNH1) from Halocynthiibacter arcticus used this compound as one of the substrates to demonstrate its broad substrate specificity, which is a desirable trait for applications like biodiesel and flavor compound production. nih.gov Similarly, a study on the lipase from Sorangium cellulosum used this compound to show its preference for short-chain fatty acid esters. nih.gov

| Enzyme | Source Organism/Library | Key Finding with this compound | Industrial Relevance | Reference |

| EstCL1 | Metagenomic library | Used as the substrate in a high-throughput screen to optimize secretion of the esterase in Bacillus subtilis. | Development of efficient production systems for industrial enzymes. | uni-duesseldorf.de |

| HaSGNH1 | Halocynthiibacter arcticus | Demonstrated the enzyme's hydrolytic activity on p-nitrophenyl hexanoate as part of its broad substrate specificity. | Potential for use in biodiesel and flavor synthesis. | nih.gov |

| LipB | Sorangium cellulosum | Maintained over 70% of its activity against p-nitrophenyl hexanoate compared to its preferred substrate (p-NP butyrate). | Provides insights into substrate preferences for potential applications. | nih.gov |

| Esterase | Bacillus licheniformis | Maximum activity was observed on p-nitrophenyl caproate (hexanoate). | The thermostability and specificity make it a candidate for ester synthesis. | tandfonline.com |

Enzyme Engineering for Tailored Substrate Specificity and Stability

Protein engineering techniques, including rational design and directed evolution, are employed to enhance enzyme properties such as substrate specificity, stability, and catalytic efficiency for industrial applications. dergipark.org.tr this compound and its congeners are crucial reagents in the evaluation of engineered enzyme variants.

Studies have shown that the activity of lipases can be significantly affected by substrate hydrophobicity, and 4-nitrophenyl esters with varying acyl chain lengths are used to probe these effects. dergipark.org.tr For instance, research on lipase variants from Thermomyces lanuginosus utilized a range of p-nitrophenyl esters, including hexanoate, to demonstrate that modified enzymes can exhibit altered substrate preferences compared to the wild-type enzyme. dergipark.org.tr

Rational engineering of the substrate-binding site of lipases has been shown to improve catalytic properties. In one study, key residues in the binding site of lipases from Rhizopus oryzae and other sources were modified, resulting in variants with enhanced activity towards 4-nitrophenyl esters and altered optimal temperatures. researchgate.net Similarly, the thiolase enzyme OleA has been the subject of engineering efforts where p-nitrophenyl hexanoate hydrolysis was used as a screening tool to identify active enzyme orthologs. nih.gov

| Enzyme | Engineering Strategy | Role of this compound | Outcome | Reference |

| Thermomyces lanuginosus lipase | Protein engineering (variants) | Used as a substrate to compare the activity of wild-type and variant lipases. | Modified enzymes showed different activity profiles on substrates with varying chain lengths. | dergipark.org.tr |

| Rhizopus oryzae lipase (ROL) | Rational engineering of the binding site | Substrate for activity assays of engineered variants. | Variants exhibited improved activity toward a range of 4-nitrophenyl esters. | researchgate.net |

| OleA | Identification of orthologs via bioinformatics and screening | Used as the substrate in a high-throughput assay to identify active OleA enzymes. | Broadened the number of known active OleA enzymes for further study and engineering. | nih.govresearchgate.net |

| Esterase (H8) | Site-directed mutagenesis | Characterized the substrate preference of the wild-type enzyme, with highest activity on p-nitrophenyl hexanoate. | Provided a baseline for understanding the role of specific residues in halotolerance. | frontiersin.org |

Utilization in Synthetic Biology for Novel Compound Production

Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. In this context, enzymes are used as biocatalysts to produce valuable chemicals. 4-Nitrophenyl esters, including this compound, are emerging as valuable substrates in synthetic biology pathways.

A significant example is the use of p-nitrophenyl esters with the thiolase enzyme OleA. nih.gov While OleA naturally uses acyl-Coenzyme A (CoA) substrates, research has shown that p-nitrophenyl alkanoates can act as substitutes. nih.govresearchgate.net This is advantageous because p-nitrophenyl esters are generally more cost-effective and easier to synthesize than their acyl-CoA counterparts. nih.gov

In a key study, it was demonstrated for the first time that p-nitrophenyl esters could be incorporated into Claisen condensation products by the OleA enzyme from Xanthomonas campestris. nih.gov Although p-nitrophenyl alkanoates alone did not undergo the condensation reaction, co-incubation with an acyl-CoA substrate resulted in the formation of mixed Claisen products. nih.gov This finding opens up the possibility of using a wide range of readily available carboxylic acids to generate diverse chemical libraries of hydrocarbons and other natural products through enzymatic synthesis. rsc.orgnih.gov

Research on Bioremediation Strategies involving Esterolytic Enzymes

Bioremediation utilizes biological systems, primarily microorganisms or their enzymes, to clean up environmental pollutants. Esterolytic enzymes, such as esterases and lipases, are of interest for the degradation of pollutants that contain ester bonds. While this compound itself is not typically a primary environmental pollutant, it serves as a crucial tool for the discovery and characterization of enzymes that are candidates for bioremediation strategies.

The ability of cutinases to hydrolyze a wide range of substrates, including synthetic polymers and other ester-containing compounds, makes them valuable for bioremediation. mdpi.com The substrate specificity of these enzymes is often determined using a panel of p-nitrophenyl esters, including this compound. mdpi.com This allows researchers to identify cutinases with the desired activity profile for degrading specific pollutants. For example, cutinases have been investigated for the degradation of phthalate (B1215562) esters, a class of widespread environmental contaminants. mdpi.com

The discovery of novel esterases from environments like oil-polluted mud flats, which are then characterized using substrates like this compound, can lead to the identification of robust enzymes suitable for bioremediation applications under harsh conditions. mdpi.com The screening of metagenomic libraries from polluted environments using this compound can uncover enzymes that have naturally evolved to degrade complex organic compounds.

Q & A

Q. Table 1: Kinetic Parameters of PpEst with 4-Nitrophenyl Esters

| Substrate | (mM) | (s) |

|---|---|---|

| 4-Nitrophenyl butyrate | 4.85 | 1.98 |

| This compound | 4.85* | 1.98* |

| *Assumes similar trends to butyrate due to homologous enzyme-substrate interactions . |

Advanced: What contradictions exist in the literature regarding this compound’s role in polymer degradation?

Answer:

While this compound is effective in soluble substrate assays, its utility for predicting polymer (e.g., PBAT) degradation efficiency is debated:

- Contradiction: Enzymes with high activity toward this compound may show low activity against insoluble polymers due to substrate accessibility differences .

- Resolution: Combine soluble substrate assays with microscopy or FTIR to monitor polymer surface erosion directly.

Advanced: How does the chain length of 4-nitrophenyl esters influence enzyme specificity?

Answer:

Chain length affects binding affinity and catalytic efficiency:

- Trends: PpEst exhibits higher activity toward C4–C6 esters (e.g., this compound) compared to shorter (C2) or longer (C8–C14) chains, likely due to steric and hydrophobic interactions in the active site .

- Methodological Insight: Use a series of 4-nitrophenyl esters (C2–C14) to profile enzyme specificity. Activity peaks at C4–C6 for many lipases .

Basic: What are the key spectroscopic markers for identifying this compound?

Answer:

- NMR: Key peaks include δ 167.6 ppm (ester carbonyl), δ 161.6 ppm (aromatic C-NO), and δ 29.7 ppm (hexanoyl CH) .

- UV-Vis: The nitro group absorbs at 310–320 nm, while 4-nitrophenol (hydrolysis product) absorbs at 400 nm .

Advanced: How can this compound be integrated into synthetic co-culture systems for metabolic studies?

Answer:

In co-cultures (e.g., Acetobacterium woodii and Clostridium drakei), this compound can act as a model substrate to study chain elongation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.